molecular formula C14H26O2 B2490801 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one CAS No. 313518-05-7

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one

Cat. No.: B2490801
CAS No.: 313518-05-7
M. Wt: 226.36
InChI Key: BGBCRXDWXMMWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one is an organic compound characterized by a tetrahydropyran ring substituted with a heptanone chain

Scientific Research Applications

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-ol with a heptanone derivative under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydropyran ring or the heptanone chain can be modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one
  • 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one

Comparison: 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one is unique due to its heptanone chain, which imparts distinct chemical and physical properties compared to its shorter-chain analogs

Properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-4-5-6-7-8-13(15)12-9-10-16-14(2,3)11-12/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBCRXDWXMMWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.